2-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 1-(4-ethylpiperazin-1-yl)cyclohexane through a nucleophilic substitution reaction.
Introduction of the Benzamide Moiety: The intermediate is then reacted with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide
- 2-ethoxy-N-{[1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl}benzamide
- 2-ethoxy-N-{[1-(4-isopropylpiperazin-1-yl)cyclohexyl]methyl}benzamide
Uniqueness
2-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide stands out due to its specific ethyl substitution on the piperazine ring, which can influence its binding affinity and selectivity towards certain molecular targets. This unique structural feature may confer distinct biological and chemical properties compared to its analogs .
Properties
Molecular Formula |
C22H35N3O2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-ethoxy-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C22H35N3O2/c1-3-24-14-16-25(17-15-24)22(12-8-5-9-13-22)18-23-21(26)19-10-6-7-11-20(19)27-4-2/h6-7,10-11H,3-5,8-9,12-18H2,1-2H3,(H,23,26) |
InChI Key |
YGTKBUSFMKESCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC=CC=C3OCC |
Origin of Product |
United States |
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